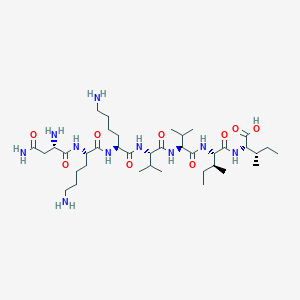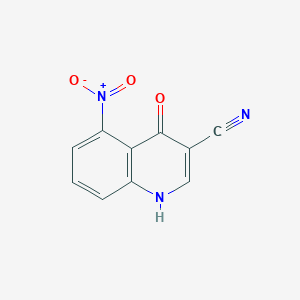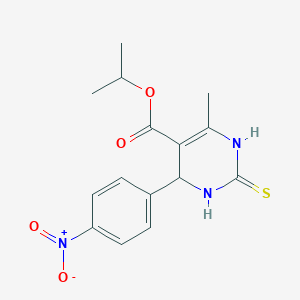
1-Fluoro-3-(3-methoxyprop-1-yn-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-3-(3-methoxyprop-1-yn-1-yl)benzene is an organic compound with the molecular formula C10H9FO It is a derivative of benzene, where a fluorine atom is attached to the benzene ring along with a 3-methoxyprop-1-yn-1-yl group
Preparation Methods
The synthesis of 1-Fluoro-3-(3-methoxyprop-1-yn-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with fluorobenzene and 3-methoxyprop-1-yne.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as potassium carbonate (K2CO3) and a palladium catalyst.
Chemical Reactions Analysis
1-Fluoro-3-(3-methoxyprop-1-yn-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Scientific Research Applications
1-Fluoro-3-(3-methoxyprop-1-yn-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(3-methoxyprop-1-yn-1-yl)benzene involves its interaction with specific molecular targets. The fluorine atom and the methoxypropynyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .
Comparison with Similar Compounds
1-Fluoro-3-(3-methoxyprop-1-yn-1-yl)benzene can be compared with other similar compounds, such as:
1-Fluoro-3-(prop-2-yn-1-yloxy)benzene: Similar structure but with a prop-2-yn-1-yloxy group instead of a methoxypropynyl group.
1-Fluoro-3-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group, which significantly alters its chemical properties and reactivity.
3-(3-methoxyprop-1-yn-1-yl)benzaldehyde: Similar structure but with an aldehyde group, leading to different reactivity and applications.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on the compound’s chemical behavior.
Properties
CAS No. |
273938-11-7 |
|---|---|
Molecular Formula |
C10H9FO |
Molecular Weight |
164.18 g/mol |
IUPAC Name |
1-fluoro-3-(3-methoxyprop-1-ynyl)benzene |
InChI |
InChI=1S/C10H9FO/c1-12-7-3-5-9-4-2-6-10(11)8-9/h2,4,6,8H,7H2,1H3 |
InChI Key |
ZYQCFHGXHZEZQK-UHFFFAOYSA-N |
Canonical SMILES |
COCC#CC1=CC(=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Carbamic acid, [6-(methylthio)-1,2,4,5-tetrazin-3-yl]-, phenylmethyl ester](/img/structure/B12581256.png)
![Acetamide, 2,2,2-trifluoro-N-[2-[(4-methoxyphenyl)ethynyl]phenyl]-](/img/structure/B12581257.png)
![N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-3-phenylpropanamide](/img/structure/B12581267.png)
![tert-Butyl[(3-iodobut-2-en-1-yl)oxy]diphenylsilane](/img/structure/B12581269.png)


propanedinitrile](/img/structure/B12581284.png)

propanedinitrile](/img/structure/B12581296.png)
![Silane, [8-[dimethyl(2-propenyloxy)silyl]-1,7-octadiynyl]trimethyl-](/img/structure/B12581301.png)

